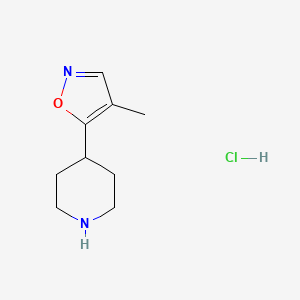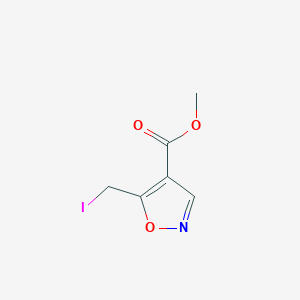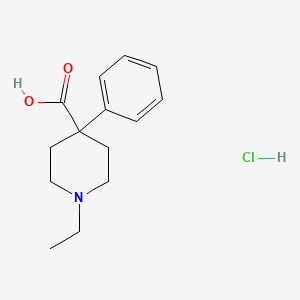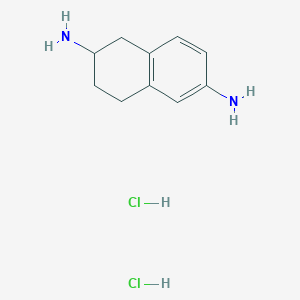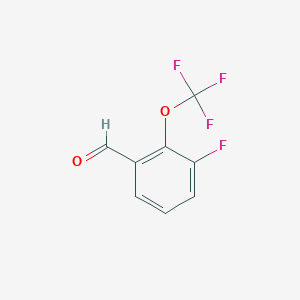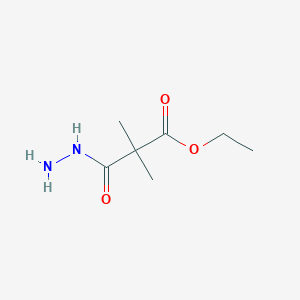
5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
Übersicht
Beschreibung
“5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid” is a chemical compound. It is commonly used in the preparation of pharmaceuticals and chemical intermediates .
Synthesis Analysis
The synthesis of similar compounds involves a multi-step substitution reaction . For instance, 2-Chloro-N-cyclopropyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide, an important boronic acid derivative, was obtained by a five-step substitution reaction .
Molecular Structure Analysis
The structure of similar compounds has been confirmed by various spectroscopy methods such as MS, 1H NMR, 13C NMR, and FT-IR . Crystallographic data of related compounds have been deposited with the Cambridge Crystallographic Data Centre .
Chemical Reactions Analysis
Compounds with similar structures have been used in various chemical reactions. For example, 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane can be used as a reagent for the phosphitylation of alcohols and heteroatomic nucleophiles, resulting in the formation of useful glycosyl donors and ligands .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds include a refractive index of 1.471, a boiling point of 81.5-82 °C/13 mmHg, and a density of 1.149 g/mL at 25 °C .
Wissenschaftliche Forschungsanwendungen
Synthesis and Crystal Structure Studies : A study by Huang et al. (2021) synthesized and analyzed the crystal structure of compounds related to 5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid using techniques such as FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. The study provides detailed insights into the molecular structures and physicochemical properties of these compounds (Huang et al., 2021).
Molecular Electrostatic Potential Analysis : In the same study, Huang et al. also conducted a conformational analysis and investigated the molecular electrostatic potential and frontier molecular orbitals of the title compounds. This analysis is crucial for understanding the electronic characteristics and reactivity of these compounds (Huang et al., 2021).
Vibrational Properties and DFT Studies : Wu et al. (2021) focused on the synthesis and characterization of related compounds, conducting vibrational studies and Density Functional Theory (DFT) calculations. These studies are significant for understanding the vibrational behavior and theoretical aspects of the compounds' molecular structures (Wu et al., 2021).
Application in Boron-Containing Polymers : Research by Kawashima et al. (2013) explored the use of a related compound, 5,10-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphtho[1,2-c:5,6-c′]bis[1,2,5]thiadiazole, for synthesizing high-performance semiconducting polymers. This indicates potential applications in the field of electronics and materials science (Kawashima et al., 2013).
Boronated Phosphonium Salts Research : Morrison et al. (2010) described the preparation of boronated triaryl and tetraaryl phosphonium salts, which included derivatives of 5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid. This research contributes to the understanding of the chemical behavior and potential applications of these compounds in biological systems (Morrison et al., 2010).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Boronic acids and their derivatives are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds .
Mode of Action
The compound is a boronic ester, which is often used in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic ester acts as a nucleophile, transferring an organic group from boron to a transition metal (usually palladium), which then forms a new carbon-carbon bond . This allows for the formation of complex organic structures from simpler precursors .
Biochemical Pathways
The suzuki-miyaura cross-coupling reaction, in which this compound can participate, is widely used in the synthesis of biologically active compounds, including pharmaceuticals . Therefore, the compound could potentially affect a wide range of biochemical pathways depending on the specific context of its use.
Pharmacokinetics
The pharmacokinetic properties of a compound depend on its chemical structure and can be influenced by factors such as its size, polarity, and the presence of functional groups .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific context of its use. In the context of Suzuki-Miyaura cross-coupling reactions, the compound would contribute to the formation of new carbon-carbon bonds, enabling the synthesis of complex organic structures .
Action Environment
The efficacy and stability of the compound, as well as its mode of action, can be influenced by various environmental factors. For example, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by the choice of solvent, the temperature, and the presence of a base . Additionally, boronic esters are generally more stable and less reactive than boronic acids, which can influence their behavior in different environments .
Eigenschaften
IUPAC Name |
5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BClO4/c1-12(2)13(3,4)19-14(18-12)10-6-5-8(15)7-9(10)11(16)17/h5-7H,1-4H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHQQJDZYFXKWJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



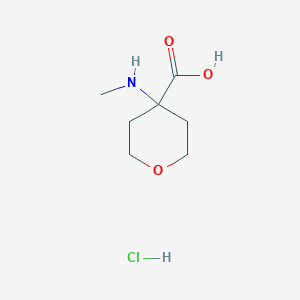

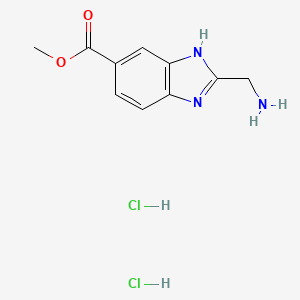
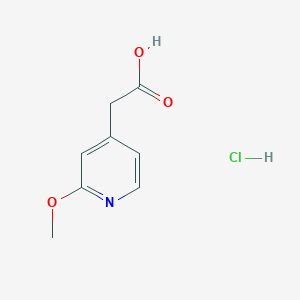
![3-ethyl-3H-imidazo[4,5-b]pyridin-2-amine hydrochloride](/img/structure/B1435573.png)
![2-oxo-1H,2H,3H,4H-pyrido[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B1435574.png)

